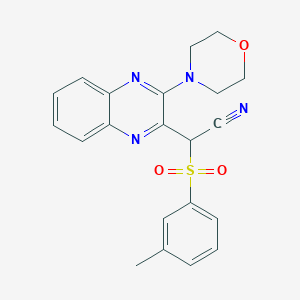

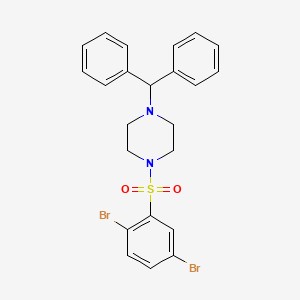

(4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

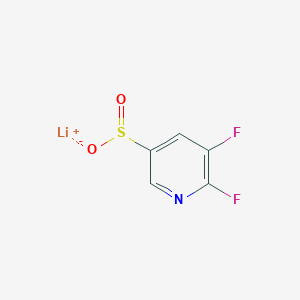

“(4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone” is a chemical compound . It has been studied for its potential metabolic benefits as a non-selective α-adrenoceptor antagonist .

Molecular Structure Analysis

The molecular structure of this compound has been investigated previously by means of the radioligand binding assay . The compound has a strong affinity for α1- adrenoceptors with K i = 95.5 ± 8.9 nM, and moderate affinity for α2-adrenoceptors K i = 511.6 ± 34.8 nM .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not explicitly mentioned in the available literature .Applications De Recherche Scientifique

Therapeutic Potential and Pharmacological Applications

Piperazine derivatives, including the molecule , have been extensively researched for their broad therapeutic applications. A comprehensive patent review highlights the significant presence of the piperazine moiety in a variety of drugs utilized for their antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protector, anti-inflammatory, and imaging agent properties. This review illustrates the versatility of piperazine-based molecules in medicinal chemistry, emphasizing their role in central nervous system (CNS) agents, anticancer, and cardio-protective therapies, among others. Such compounds have shown potential due to the modifiable nature of the piperazine ring, which can significantly influence the pharmacokinetic and pharmacodynamic profiles of the resultant molecules. This adaptability underscores the piperazine scaffold's capacity as a flexible building block for drug discovery, aimed at designing novel therapeutics for various diseases (Rathi, Syed, Shin, & Patel, 2016).

Development in Tuberculosis Treatment

Another notable application of piperazine derivatives is in the development of novel treatments for tuberculosis (TB). Macozinone, a piperazine-benzothiazinone compound, is undergoing clinical studies for its efficacy against TB. This compound targets decaprenylphosphoryl ribose oxidase (DprE1), a critical enzyme in the synthesis of arabinan polymers of the cell wall in Mycobacterium tuberculosis. The promising results from pilot clinical studies highlight the potential of piperazine derivatives in advancing TB drug regimens, indicating a strategic pathway for combating this infectious disease (Makarov & Mikušová, 2020).

Psychotic and Mood Disorder Treatments

Piperazine derivatives have also been employed in the treatment of psychotic and mood disorders. Lurasidone, a benzisothiazole derivative with a piperazine component, has been developed for the treatment of schizophrenia and bipolar depression. This novel antipsychotic demonstrates a unique pharmacodynamic profile with significant efficacy and tolerability for short-term treatment, highlighting the potential benefits of piperazine derivatives in managing major affective disorders without inducing significant weight gain, metabolic, or cardiac abnormalities (Pompili et al., 2018).

Mécanisme D'action

Target of Action

The primary targets of (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone are the α1B and α2A-adrenoceptors . These receptors are part of the sympathetic nervous system and play a crucial role in regulating various physiological processes.

Mode of Action

The compound acts as a non-selective antagonist of α1B and α2A-adrenoceptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the activation of the adrenoceptors by endogenous catecholamines, thereby modulating the response of the sympathetic nervous system.

Biochemical Pathways

For instance, α1-adrenoceptor antagonists can improve disrupted lipid and carbohydrate profiles, while the inhibition of the α2-adrenoceptor may contribute to body weight reduction .

Pharmacokinetics

In a study, it was administered intraperitoneally at a dose of 5 or 2 mg/kg body weight per day . The compound was observed to reduce the level of triglycerides and glucose in the rat plasma .

Result of Action

The administration of this compound resulted in reduced levels of triglycerides and glucose in the rat plasma .

Action Environment

The environment can influence the action, efficacy, and stability of a compound. It’s important to note that the compound’s effects were studied in an animal model of obesity induced by a high-fat diet , suggesting that diet could be a significant environmental factor.

Analyse Biochimique

Biochemical Properties

The compound (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone has been shown to have antimicrobial activity, with certain derivatives showing good antifungal activity and moderate antibacterial activity

Cellular Effects

It has been suggested that the compound may have potential benefits in the treatment of metabolic syndrome, as it has been observed to reduce levels of triglycerides and glucose in the rat plasma .

Molecular Mechanism

It has been suggested that the compound is a potent, non-selective antagonist of α1B and α2A-adrenoceptors

Propriétés

IUPAC Name |

[4-(2-methylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-15-7-5-6-8-17(15)22-9-11-23(12-10-22)21(24)16-13-18(25-2)20(27-4)19(14-16)26-3/h5-8,13-14H,9-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSCXRHSTDTESI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-methoxypropyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368336.png)

![4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2368340.png)

![N-(1-cyano-1-methylethyl)-2-[(3-cyanophenyl)(propan-2-yl)amino]-N-methylacetamide](/img/structure/B2368343.png)

![6-methyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2368345.png)

![(Z)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]-2-pyridin-2-ylprop-2-enenitrile](/img/structure/B2368353.png)

![(Z)-ethyl 2-((3-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2368354.png)